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fluorophenyl)propan-1-ol

Cat. No.: B1336613 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Capivasertib, a potent pan-AKT inhibitor, is a significant therapeutic agent in oncology,

particularly for the treatment of certain types of breast cancer. A key structural feature of

Capivasertib is the chiral side chain, which incorporates the (S)-3-amino-3-(4-

chlorophenyl)propan-1-ol synthon. The stereochemistry of this fragment is crucial for the drug's

efficacy. This guide provides a comparative analysis of alternative chiral synthons and synthetic

strategies for the preparation of this key intermediate, offering experimental data and detailed

protocols to aid in the selection of the most suitable approach for research and development.

The PI3K/AKT/mTOR Signaling Pathway: The Target
of Capivasertib
Capivasertib exerts its therapeutic effect by inhibiting the serine/threonine kinase AKT, a central

node in the phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR)

signaling pathway.[1][2] This pathway is frequently dysregulated in cancer, leading to increased

cell proliferation, survival, and resistance to therapy. By inhibiting AKT, Capivasertib effectively

blocks these downstream oncogenic signals.
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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of Capivasertib.
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Comparison of Synthetic Strategies for the Chiral
Synthon
The synthesis of enantiomerically pure (S)-3-amino-3-(4-chlorophenyl)propan-1-ol is a critical

step in the overall synthesis of Capivasertib. Several strategies have been developed, each

with its own advantages and disadvantages. This guide focuses on three prominent methods:

Asymmetric Reduction of a Prochiral Ketone: This approach involves the enantioselective

reduction of a corresponding β-amino ketone precursor.

Biocatalytic Asymmetric Amination: This method utilizes enzymes, such as transaminases, to

introduce the chiral amine functionality.

Resolution of a Racemic Mixture: This classic strategy involves the separation of a racemic

mixture of the amino alcohol or a precursor, often through the formation of diastereomeric

salts.

The following table summarizes the key performance indicators for each of these methods,

based on available literature data.
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Synthetic
Strategy

Key
Reagents/C
atalysts

Typical
Yield (%)

Enantiomeri
c Excess
(ee%)

Key
Advantages

Key
Disadvanta
ges

Asymmetric

Reduction

(R)-2-Methyl-

CBS-

oxazaborolidi

ne, BH₃·SMe₂

85-95% >98%

High

enantioselecti

vity,

predictable

stereochemis

try.

Requires

stoichiometric

borane

reagents,

moisture-

sensitive

catalyst.

Biocatalytic

Amination

Transaminas

e,

Isopropylami

ne (amine

donor)

90-97% >99%

High

enantioselecti

vity, mild

reaction

conditions,

environmenta

lly friendly.

Requires

specific

enzyme and

optimization

of reaction

conditions

(pH,

temperature).

Diastereomer

ic Resolution

Racemic

amine,

Dibenzoyl-L-

tartaric acid

35-45% (per

enantiomer)

>99% (after

recrystallizati

on)

Well-

established

and reliable

method.

Theoretical

maximum

yield is 50%,

often requires

multiple

recrystallizati

ons.

Experimental Protocols
Asymmetric Reduction using a CBS Catalyst
This protocol is based on the well-established Corey-Bakshi-Shibata (CBS) reduction, which

provides excellent enantioselectivity for the reduction of prochiral ketones.

Workflow:
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Caption: Workflow for the asymmetric reduction of a prochiral ketone.

Protocol:

To a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran

(THF) at 0 °C under an inert atmosphere, add borane dimethyl sulfide complex (BH₃·SMe₂,

1.0 M in THF, 1.2 eq.) dropwise.

Stir the mixture at 0 °C for 15 minutes.

Add a solution of 3-amino-1-(4-chlorophenyl)propan-1-one (1.0 eq.) in anhydrous THF

dropwise to the catalyst solution over 30 minutes, maintaining the temperature at 0 °C.

Stir the reaction mixture at 0 °C and monitor for completion by thin-layer chromatography

(TLC).

Upon completion, quench the reaction by the slow addition of methanol.

Allow the mixture to warm to room temperature and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford (S)-3-amino-3-(4-

chlorophenyl)propan-1-ol.
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Biocatalytic Asymmetric Amination
This protocol utilizes a transaminase enzyme to stereoselectively introduce the amine group

onto a ketone precursor.

Workflow:
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Caption: Workflow for the biocatalytic asymmetric amination.

Protocol:

In a temperature-controlled vessel, prepare a buffered aqueous solution (e.g., potassium

phosphate buffer, pH 7.5).

Add the transaminase enzyme and pyridoxal 5'-phosphate (PLP) cofactor.

Add the substrate, 1-(4-chlorophenyl)-3-hydroxypropan-1-one.

Add the amine donor, isopropylamine, in excess.

Maintain the reaction mixture at a constant temperature (e.g., 30 °C) with gentle agitation.

Monitor the reaction progress by high-performance liquid chromatography (HPLC).
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Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the product by column chromatography if necessary.

Diastereomeric Salt Resolution
This protocol describes the resolution of racemic 3-amino-3-(4-chlorophenyl)propan-1-ol using

a chiral resolving agent.
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Caption: Workflow for diastereomeric salt resolution.

Protocol:

Dissolve racemic 3-amino-3-(4-chlorophenyl)propan-1-ol in a suitable solvent (e.g., ethanol).

Add a solution of dibenzoyl-L-tartaric acid (0.5 eq.) in the same solvent.

Heat the mixture to obtain a clear solution and then allow it to cool slowly to room

temperature to induce crystallization of the less soluble diastereomeric salt.

Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
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The enantiomeric purity of the amine in the salt can be checked by liberating a small sample

with a base and analyzing by chiral HPLC.

If necessary, recrystallize the diastereomeric salt to improve diastereomeric purity.

Treat the purified diastereomeric salt with an aqueous base (e.g., sodium hydroxide) to

liberate the free amine.

Extract the enantiomerically enriched amine with an organic solvent, dry the organic layer,

and concentrate to obtain the final product.

Conclusion
The choice of a synthetic route for the chiral synthon of Capivasertib depends on various

factors, including the desired scale of production, cost considerations, and available expertise

and equipment. Asymmetric reduction and biocatalytic amination offer more direct routes to the

desired enantiomer with high enantioselectivity from the outset. Diastereomeric resolution,

while a more traditional approach, remains a robust and reliable method, particularly when

optimizing for crystalline products. This guide provides the foundational information for

researchers to make an informed decision on the most appropriate synthetic strategy for their

specific needs in the development of Capivasertib and related compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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